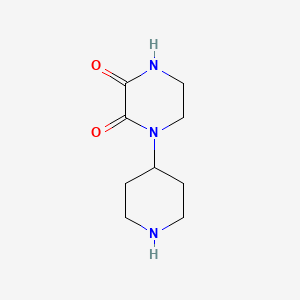

1-(Piperidin-4-yl)piperazine-2,3-dione

描述

1-(Piperidin-4-yl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Piperidin-4-yl)piperazine-2,3-dione, also known by its CAS number 1446407-30-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to a piperazine moiety with two carbonyl groups. This unique structure allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : It has shown potential as an antagonist for adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Enzyme Interaction : The compound may influence the activity of serine/threonine kinases, modulating pathways critical for cell signaling and metabolism .

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antibacterial and antifungal activity. In vitro tests have demonstrated its effectiveness against various strains of bacteria and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Antipsychotic Potential

Research has also explored the antipsychotic potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs have demonstrated high affinity for dopamine D2 and serotonin receptors (5-HT1A, 5-HT2A), which are crucial in managing psychotic disorders. One study reported that certain derivatives inhibited hyperactivity in animal models without causing extrapyramidal symptoms, indicating a favorable side effect profile .

Case Studies

- Neurodegenerative Disorders : A study evaluated the effects of 1-(Piperidin-4-yl)piperazine derivatives on neuroinflammation and neuroprotection in models of Parkinson's disease. The findings suggested that these compounds could mitigate neuroinflammatory responses and enhance neuronal survival .

- Cancer Research : Another investigation focused on the compound's role in inhibiting tumor cell proliferation. The results indicated that it could induce apoptosis in cancer cells through modulation of key signaling pathways .

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Toxicological assessments are crucial to determine any adverse effects associated with its use in therapeutic contexts.

科学研究应用

NLRP3 Inhibition

Recent studies have highlighted the compound's potential as an NLRP3 (NOD-like receptor protein 3) inhibitor, which is crucial in the inflammatory response. A series of derivatives based on 1-(Piperidin-4-yl)piperazine-2,3-dione were synthesized and evaluated for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Notably, certain derivatives demonstrated a concentration-dependent inhibition of pyroptosis and IL-1β release, suggesting that modifications to the compound can enhance its anti-inflammatory properties .

Sigma Receptor Affinity

Another significant application of this compound is its interaction with sigma receptors, particularly sigma receptor 1 (S1R). Research has shown that piperidine/piperazine-based compounds exhibit high affinity toward S1R, which is implicated in various neurological disorders. The binding affinity of these compounds was assessed through computational studies, revealing promising candidates for further development as therapeutic agents targeting S1R .

Precursor in Drug Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structure allows it to be modified into derivatives that can enhance the efficacy and selectivity of drugs. For instance, it has been used as a scaffold for creating novel analgesics and anti-inflammatory agents .

Development of New Therapeutics

The compound's structural versatility makes it a candidate for developing new therapeutics across different therapeutic areas. The incorporation of piperidine and piperazine rings has been linked to improved pharmacokinetic properties in drug formulations, allowing for better interaction with target macromolecules .

Case Studies and Research Findings

常见问题

Q. Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(Piperidin-4-yl)piperazine-2,3-dione?

Methodological Answer:

The synthesis typically involves cyclization of diamines or functionalized precursors. A common approach includes:

- Step 1: Formation of the piperazine-2,3-dione core via cyclocondensation of ethylenediamine derivatives with α-keto acids under acidic or basic conditions.

- Step 2: Introduction of the piperidin-4-yl group via nucleophilic substitution or reductive amination. For example, coupling piperazine-2,3-dione with 4-aminopiperidine using carbodiimide-based coupling agents (e.g., HOBt/TBTU) in anhydrous DMF or THF .

- Purification: Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

A multi-spectroscopic approach is essential:

- NMR: ¹H and ¹³C NMR should confirm the piperazine-dione ring (e.g., carbonyl signals at ~170-180 ppm) and piperidinyl substituents (e.g., axial/equatorial proton splitting patterns).

- MS: High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the bicyclic structure.

- XRD: Single-crystal X-ray diffraction provides definitive stereochemical confirmation, particularly for chiral centers in derivatives .

Q. Advanced: What experimental strategies are used to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

Biological activity assessment requires:

- In vitro kinase assays: Use recombinant kinases (e.g., EGFR, CDK2) with ATP-Glo™ luminescence assays to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and validate via dose-response curves .

- Cellular assays: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Pair with siRNA knockdown of target kinases to confirm mechanism-specific activity .

- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamics .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Reagent purity: Ensure anhydrous conditions for moisture-sensitive steps (e.g., coupling reactions) and use freshly distilled triethylamine to neutralize HCl byproducts .

- Reaction monitoring: Employ TLC or LC-MS to track intermediate formation. Adjust stoichiometry if unreacted starting materials persist.

- Side reactions: Mitigate diketopiperazine formation (a common side product) by optimizing reaction temperature (40-60°C) and avoiding prolonged heating .

Q. Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability of hydrogen bonds with catalytic lysine residues .

- QSAR modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors to optimize substituents for enhanced potency .

Q. Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .

- Plasma stability: Mix with human or murine plasma (1:1 v/v) at 37°C. Centrifuge at timed intervals and quantify parent compound loss using LC-UV .

- Light sensitivity: Expose to UV-Vis light (300–800 nm) in quartz cuvettes. Monitor photodegradation via absorbance spectra .

Q. Advanced: What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography: Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol gradients to separate enantiomers.

- Asymmetric synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidin-4-yl group introduction .

- Crystallization-induced diastereomer resolution: Form diastereomeric salts with tartaric acid derivatives and selectively recrystallize .

属性

IUPAC Name |

1-piperidin-4-ylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBUFAGZUZGTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。